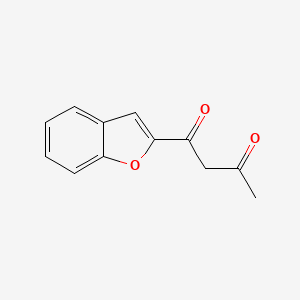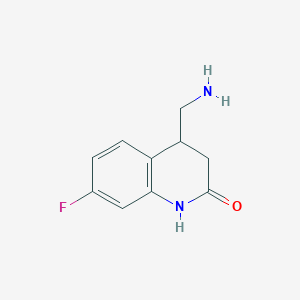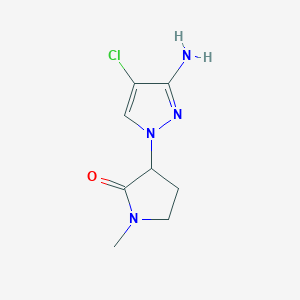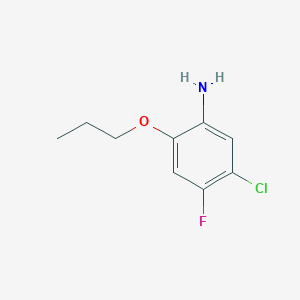
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . The presence of a fluorine atom in the thiophene ring can significantly alter the compound’s chemical properties, making it a subject of interest for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 3-bromothiophene share structural similarities with 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine.
Pyrazole Derivatives: Compounds such as 1-methyl-3-phenyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole are structurally related.
Uniqueness
The presence of both a fluorine-substituted thiophene ring and a methyl-substituted pyrazole ring makes this compound unique. This combination of functional groups can result in distinct chemical and biological properties, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H8FN3S |
|---|---|
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
5-(3-fluorothiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8FN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3 |
Clave InChI |
BKVATZNVIKILDS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=C(C=CS2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)







